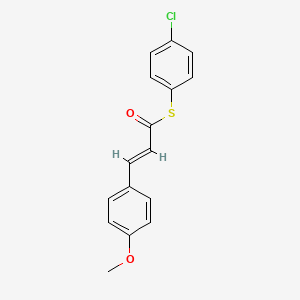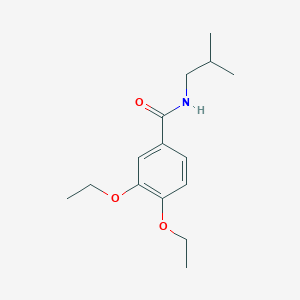![molecular formula C22H20N2O2 B5807575 N-{3-methyl-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5807575.png)
N-{3-methyl-4-[(phenylacetyl)amino]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-methyl-4-[(phenylacetyl)amino]phenyl}benzamide, also known as MPAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPAA is a member of the benzamide family of compounds, which have been studied for their various biological effects.
Wirkmechanismus
The mechanism of action of N-{3-methyl-4-[(phenylacetyl)amino]phenyl}benzamide is not fully understood. However, studies have suggested that this compound may exert its anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression, and their inhibition has been shown to induce apoptosis in cancer cells. This compound has also been shown to inhibit the activity of the proteasome, a cellular structure involved in the degradation of proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit the activity of HDACs and the proteasome, and reduce inflammation. This compound has also been shown to induce cell cycle arrest in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-{3-methyl-4-[(phenylacetyl)amino]phenyl}benzamide for lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, this compound has been shown to have low toxicity in animal models, making it a safer alternative to other compounds. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are many potential future directions for the study of N-{3-methyl-4-[(phenylacetyl)amino]phenyl}benzamide. One area of interest is in the development of this compound-based therapies for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use as an anti-inflammatory agent. Other potential future directions include the study of this compound in other disease models, such as neurodegenerative diseases, and the development of more efficient synthesis methods for this compound.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential therapeutic applications in various fields of research. The synthesis of this compound involves the reaction of 3-methyl-4-aminobenzoyl chloride with N-phenylacetylglycine in the presence of a base. This compound has been studied for its anti-tumor activity, anti-inflammatory effects, and other biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are many potential future directions for its study.
Synthesemethoden
The synthesis of N-{3-methyl-4-[(phenylacetyl)amino]phenyl}benzamide involves the reaction of 3-methyl-4-aminobenzoyl chloride with N-phenylacetylglycine in the presence of a base. The resulting product is then purified through recrystallization. This method has been reported to yield high purity this compound.
Wissenschaftliche Forschungsanwendungen
N-{3-methyl-4-[(phenylacetyl)amino]phenyl}benzamide has been studied for its potential therapeutic applications in various fields of research. One of the significant areas of interest is in cancer research. Studies have shown that this compound has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
N-[3-methyl-4-[(2-phenylacetyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16-14-19(23-22(26)18-10-6-3-7-11-18)12-13-20(16)24-21(25)15-17-8-4-2-5-9-17/h2-14H,15H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWWSZGFFFJTGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197902 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5807499.png)
![N-(3,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5807517.png)

![1-[(4-fluorophenoxy)acetyl]azepane](/img/structure/B5807530.png)


![1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5807544.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B5807545.png)
![6,6-dimethyl-6,7-dihydro-2H-[1,3,5]triazino[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B5807551.png)
![4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5807553.png)
![1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5807580.png)


![3,4,8-trimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5807599.png)